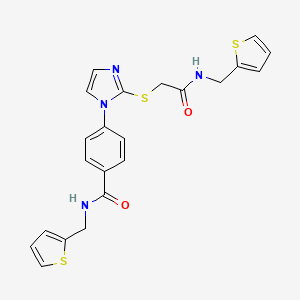

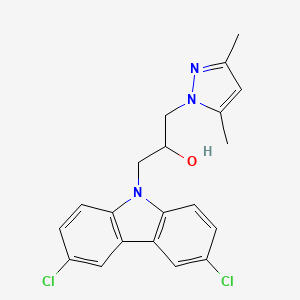

4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, which includes compounds similar to the one , has been explored in various studies. For instance, a range of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, showing that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity . Additionally, a series of 2-phenyl-4-(aminomethyl)imidazoles were designed and synthesized as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, indicating the versatility of imidazole derivatives in drug design . Furthermore, the use of OxymaPure in combination with DIC has been shown to be an efficient reagent for the synthesis of α-ketoamide derivatives, which could be relevant for the synthesis of related benzamide compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The studies have characterized the synthesized compounds using various techniques such as FT-IR, NMR, and elemental analysis to confirm their structures . The presence of the imidazole ring and its substitution pattern plays a significant role in the binding affinity and activity of these compounds, as seen in the dopamine D2 receptor binding study .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the functional groups attached to the benzene and imidazole rings. The synthesis processes often involve condensation reactions, as well as the use of coupling reagents like OxymaPure/DIC to enhance the yield and purity of the final products . The electrophysiological activity of these compounds also suggests that they may undergo specific interactions with biological targets, which is a form of chemical reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not directly discuss these properties, they can be inferred from the synthesis methods and the intended use of the compounds. For example, the solubility in aqueous or organic solvents would affect the compounds' bioavailability and their suitability for in vivo studies .

Antimicrobial Evaluation

Some benzamide derivatives have been evaluated for their antimicrobial properties. For instance, a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were synthesized and subjected to biological evaluation, including antimicrobial activity and molecular docking studies . These studies highlight the potential of benzamide derivatives as antimicrobial agents and their interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Reactivity

The reactivity of thiophenyl derivatives in heterocyclic synthesis has been explored, highlighting methods to synthesize various heterocyclic compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, providing insights into the chemical reactivity that could be relevant for compounds with similar structural features (Mohareb et al., 2004).

Biological Activity Studies

Research into thiazole and imidazolidine derivatives has shown the potential for antimicrobial and antitumor activities. Such studies offer a basis for exploring the biological activities of thiophene-imidazole compounds, suggesting their potential application in developing new therapeutic agents (Mohamed et al., 2006).

Antimicrobial Evaluation

Compounds containing thiophene and imidazole units have been evaluated for their antimicrobial properties. This research avenue is crucial for discovering new drugs capable of combating resistant microbial strains, indicating possible applications of thiophene-imidazole benzamides in antimicrobial drug development (Spoorthy et al., 2021).

Docking Studies and Anticancer Evaluation

The synthesis and evaluation of various thiophene-containing compounds have also been directed toward understanding their anticancer properties. Docking studies help elucidate the interaction between these molecules and biological targets, suggesting that similar compounds could be explored for their potential anticancer activities (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name |

4-[2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S3/c27-20(24-13-18-3-1-11-29-18)15-31-22-23-9-10-26(22)17-7-5-16(6-8-17)21(28)25-14-19-4-2-12-30-19/h1-12H,13-15H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFZAKBZHRHDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)